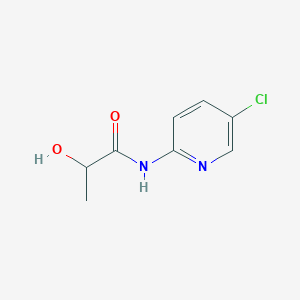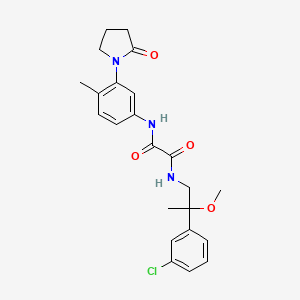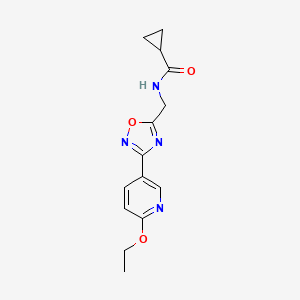
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide, also known as C2, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mechanism of Action
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide works by binding to the active site of NAA10, preventing the enzyme from acetylating proteins. This inhibition leads to changes in cellular processes that are dependent on protein acetylation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant effects on cellular processes, including changes in gene expression, cell signaling, and cell proliferation. These effects are thought to be due to the inhibition of NAA10 and subsequent changes in protein acetylation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloropyridin-2-yl)-2-hydroxypropanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that this compound is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Future Directions
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-2-hydroxypropanamide. One area of interest is the development of more potent and selective inhibitors of NAA10, which could be used to study the specific effects of protein acetylation on cellular processes. Additionally, this compound could be used in combination with other inhibitors to investigate the role of protein acetylation in disease states such as cancer. Finally, this compound could be used in the development of novel therapeutics targeting protein acetylation.
Synthesis Methods
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide can be synthesized through a multistep process involving the reaction of 2-chloropyridine with 2-hydroxypropionyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to yield this compound in high yield and purity.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide has been shown to have potential uses in various scientific research applications, including as a tool for investigating the role of protein acetylation in cellular processes. This compound acts as an inhibitor of the enzyme NAA10, which is responsible for the acetylation of proteins. By inhibiting this enzyme, this compound can be used to study the effects of protein acetylation on cellular processes such as gene expression and cell signaling.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)8(13)11-7-3-2-6(9)4-10-7/h2-5,12H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKDXXBIERHKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)



![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)


![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)


